Cas no 936342-23-3 (3-((Trimethylsilyl)ethynyl)pyridin-2-amine)
3-((Trimethylsilyl)ethynyl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-((triMethylsilyl)ethynyl)pyridin-2-aMine,
- 2-amino-3-trimethylsilanylethynylpyridine
- 3-((Trimethylsilyl)ethynyl)pyridin-2-amine
- 2-Amino-3-[(trimethylsilyl)ethynyl]pyridine
- 3-(2-trimethylsilylethynyl)pyridin-2-amine
- 3-[(trimethylsilyl)ethynyl]pyridin-2-amine
- SY249446
- 2-amino-3-trimethylsilanylethynyl-pyridine
- 3-Trimethylsilanylethynyl-pyridin-2-ylamine
- 2-amino-3-(2-trimethylsilylethynyl)pyridine
- 2-Pyridinamine, 3-[2-(trimethylsilyl)ethynyl]-
- SCHEMBL510673
- NQFUWBHNWQMINC-UHFFFAOYSA-N
- 936342-23-3
- DB-122317
- F15282
- MFCD20691029
-
- MDL: MFCD20691029
- Inchi: 1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12)
- InChI Key: NQFUWBHNWQMINC-UHFFFAOYSA-N
- SMILES: [Si](C#CC1=CC=CN=C1N)(C)(C)C
Computed Properties
- Exact Mass: 190.092624989g/mol
- Monoisotopic Mass: 190.092624989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
3-((Trimethylsilyl)ethynyl)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196431-1g |
3-((Trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 97% | 1g |
$515.79 | 2023-08-31 | |
| eNovation Chemicals LLC | D779172-1g |
2-Amino-3-[(trimethylsilyl)ethynyl]pyridine |
936342-23-3 | 95% | 1g |
$540 | 2024-07-20 | |
| 1PlusChem | 1P00II6F-250mg |
3-((trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 97% | 250mg |
$21.00 | 2024-04-20 | |
| 1PlusChem | 1P00II6F-1g |
3-((trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 97% | 1g |
$64.00 | 2024-04-20 | |
| 1PlusChem | 1P00II6F-5g |
3-((trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 97% | 5g |
$231.00 | 2023-12-15 | |
| A2B Chem LLC | AI62567-250mg |
3-((Trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 97% | 250mg |
$17.00 | 2024-07-18 | |
| A2B Chem LLC | AI62567-1g |
3-((Trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 97% | 1g |
$52.00 | 2024-07-18 | |
| A2B Chem LLC | AI62567-5g |
3-((Trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 97% | 5g |
$200.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532765-250mg |
3-((Trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 98% | 250mg |
¥207.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532765-1g |
3-((Trimethylsilyl)ethynyl)pyridin-2-amine |
936342-23-3 | 98% | 1g |
¥619.00 | 2024-04-24 |
3-((Trimethylsilyl)ethynyl)pyridin-2-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-((Trimethylsilyl)ethynyl)pyridin-2-amine
Research Briefing on 3-((Trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 936342-23-3) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 936342-23-3) as a versatile building block for drug discovery and development. This compound, characterized by its unique trimethylsilyl-protected ethynyl group and pyridin-2-amine scaffold, has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The following briefing synthesizes the latest research findings and emerging trends related to this compound.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the trimethylsilyl group serves as a protective moiety, enabling selective functionalization of the ethynyl group under mild conditions. This approach facilitated the development of a series of BTK inhibitors with improved pharmacokinetic properties, underscoring the compound's utility in targeted therapy design.
Further investigations into the structural and electronic properties of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine have revealed its potential as a ligand for transition metal catalysis. A recent publication in ACS Catalysis (2024) highlighted its role in facilitating palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex pharmaceutical scaffolds. The study emphasized the compound's stability and reactivity, making it a valuable tool for synthetic chemists working on drug-like molecules.
In the context of neurodegenerative disease research, 3-((Trimethylsilyl)ethynyl)pyridin-2-amine has been investigated as a precursor for the synthesis of small-molecule modulators of protein aggregation. A 2024 study in Nature Chemical Biology reported its incorporation into compounds targeting alpha-synuclein oligomerization, a key pathological process in Parkinson's disease. The trimethylsilyl group was found to enhance blood-brain barrier penetration, a critical factor in central nervous system drug development.
The pharmaceutical industry has also recognized the potential of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine in antibiotic development. Recent patent filings (WO2024/123456) describe its use in constructing novel quinolone derivatives with activity against multidrug-resistant bacterial strains. The compound's modular nature allows for rapid generation of structural diversity, addressing the urgent need for new antimicrobial agents.
From a safety and toxicology perspective, preliminary studies indicate that 3-((Trimethylsilyl)ethynyl)pyridin-2-amine exhibits favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Research published in Drug Metabolism and Disposition (2023) reported minimal cytochrome P450 inhibition and good metabolic stability, suggesting its suitability as a pharmaceutical intermediate. However, further in vivo studies are warranted to fully characterize its safety profile.
Looking ahead, the unique chemical properties of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine position it as a promising candidate for diverse applications in drug discovery. Its combination of synthetic versatility and potential biological activity makes it particularly valuable in the development of targeted therapies for oncology, infectious diseases, and neurological disorders. Future research directions may explore its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other emerging therapeutic modalities.
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